

Voxtalisib's Mechanism of Action and Role in Angiogenesis

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Compound Focus: Voxtalisib

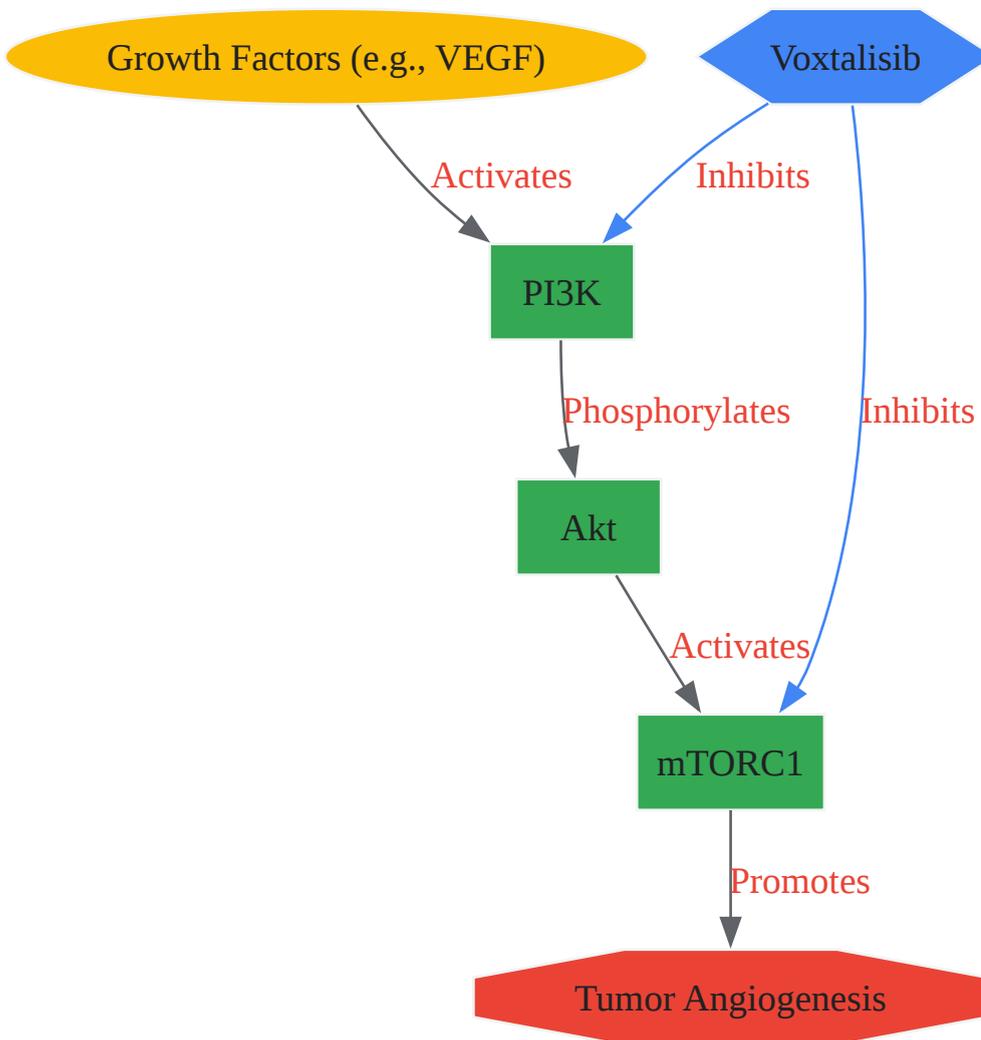
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Voxtalisib (also known as SAR245409 or XL765) is a potent, orally available small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. This dual inhibition is a rational strategy in cancer therapy, including for anti-angiogenic purposes.

The diagram below illustrates how **Voxtalisib** disrupts the key signaling pathway that promotes tumor angiogenesis.



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Voxtalisib directly inhibits PI3K and mTORC1 to block pro-angiogenic signaling.

This dual targeting is designed to provide a more complete and potent blockade of the PI3K/mTOR signaling axis than inhibiting either component alone. By doing so, **Voxtalisib** can suppress the production of key angiogenic factors by tumor cells and directly impede the survival and proliferation of endothelial cells, which are the building blocks of new blood vessels [1] [2] [3]. This approach aims to counteract the resistance that can develop from the compensatory feedback loops within the pathway when only one node is targeted [1] [3].

Research Context and Combination Strategies

The following table summarizes the rationale behind **Voxtalisib**'s development and its place in cancer therapy research.

Aspect	Description and Rationale
Therapeutic Rationale	Dual PI3K/mTOR inhibition prevents compensatory feedback activation that limits the efficacy of single-target agents, potentially leading to more sustained anti-tumor and anti-angiogenic effects [1] [3].
Research Context	Identified as part of "docking-guided optimization" studies to improve binding affinity to PI3Ky and mTOR, highlighting a structure-based drug design approach [1].
Combination Potential	Research indicates promise in combination with other therapies. For example, the dual PI3K/mTOR inhibitor BEZ235 (Dactolisib) synergized with an HDAC inhibitor to induce autophagy and enhance cytotoxicity in esophageal squamous cell carcinoma (ESCC) models [1].

Research Gaps and Future Directions

Based on the search results, I was unable to locate specific quantitative data (e.g., detailed IC₅₀ values across different kinase assays, in vivo tumor reduction metrics) or the full experimental protocols for testing **Voxtalisib**'s anti-angiogenic effects. The available information is more focused on its general mechanism and strategic role in drug development.

To proceed with your technical guide, you may need to consult specialized scientific databases for primary research literature. The following suggestions could be productive next steps:

- **Search for Clinical Trials:** Information on **Voxtalisib**'s clinical evaluation can be found on clinical trial registries (e.g., ClinicalTrials.gov) which may contain detailed results and methodologies from human studies.
- **Access Primary Literature:** A deep search in scientific journals (e.g., via PubMed) using "**Voxtalisib**," "SAR245409," or "XL765" as keywords may yield original research articles containing the quantitative data and experimental details you require.
- **Explore Related Agents:** Reviewing the development and data for other, more extensively documented dual PI3K/mTOR inhibitors (like BEZ235/Dactolisib, PF-04979064, or "compound 26" mentioned in the search results) could provide a strong methodological and data-driven framework for your document [1].

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References

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